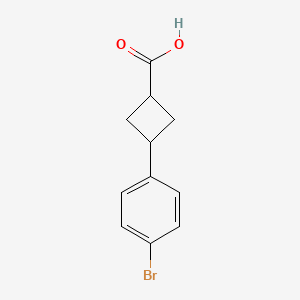








|
REACTION_CXSMILES
|
CO.[Br:3][C:4]1[CH:9]=[CH:8][C:7]([CH:10]2[CH2:13][CH:12]([C:14]([O:16]C)=[O:15])[CH2:11]2)=[CH:6][CH:5]=1.[OH-].[Na+]>O>[Br:3][C:4]1[CH:5]=[CH:6][C:7]([CH:10]2[CH2:11][CH:12]([C:14]([OH:16])=[O:15])[CH2:13]2)=[CH:8][CH:9]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
5 L
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
2175 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)C1CC(C1)C(=O)OC
|
|
Name
|
|
|
Quantity
|
1623 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
5 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was stirred at 80° C. for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Into a 20-L 4-necked round-bottom flask was placed
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 30° C.
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
|
Type
|
ADDITION
|
|
Details
|
The resulting solution was diluted with 10 L of H2O and 8 L of DCM
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 2×2 L of dichloromethane
|
|
Type
|
EXTRACTION
|
|
Details
|
The resulting solution was extracted with 3×4 L of dichloromethane
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was triturated with 1.5 L of hexane and 300 mL of EA
|
|
Type
|
FILTRATION
|
|
Details
|
The solids were collected by filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under vacuum
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=C1)C1CC(C1)C(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1312 g | |
| YIELD: CALCULATEDPERCENTYIELD | 63.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |